4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate

Lipophilicity Drug-likeness Membrane permeability

The compound 4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate (molecular formula C₂₇H₃₁NO₇, monoisotopic mass 481.21005 Da) is a fully synthetic 4-arylcoumarin derivative that belongs to the 2-oxo-2H-chromene (coumarin) structural class. It features a 4-(4-methoxyphenyl) substituent on the lactone ring and a 6-[(tert-butoxycarbonyl)amino]hexanoate ester at the 7-position, combining a UV-fluorescent coumarin core with a Boc-protected ω-aminohexanoic acid side chain.

Molecular Formula C27H31NO7
Molecular Weight 481.5 g/mol
Cat. No. B12202387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate
Molecular FormulaC27H31NO7
Molecular Weight481.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCCCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=C(C=C3)OC
InChIInChI=1S/C27H31NO7/c1-27(2,3)35-26(31)28-15-7-5-6-8-24(29)33-20-13-14-21-22(17-25(30)34-23(21)16-20)18-9-11-19(32-4)12-10-18/h9-14,16-17H,5-8,15H2,1-4H3,(H,28,31)
InChIKeyLWNRNBZYUNQLRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Methoxyphenyl)-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate – Core Identity and Procurement-Relevant Classification


The compound 4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate (molecular formula C₂₇H₃₁NO₇, monoisotopic mass 481.21005 Da) is a fully synthetic 4-arylcoumarin derivative that belongs to the 2-oxo-2H-chromene (coumarin) structural class [1]. It features a 4-(4-methoxyphenyl) substituent on the lactone ring and a 6-[(tert-butoxycarbonyl)amino]hexanoate ester at the 7-position, combining a UV-fluorescent coumarin core with a Boc-protected ω-aminohexanoic acid side chain [2]. The compound is catalogued within the InterBioScreen synthetic screening library (ID STOCK1N-40736) and is commercially available through several chemical vendors for non-human research use only [3].

Why 4-(4-Methoxyphenyl)-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate Cannot Be Casually Replaced by In-Class Analogs


Coumarin-based compounds with varying 4-aryl substituents and 7-ester side chains exhibit fundamentally different physicochemical and biological interaction profiles due to three interdependent molecular features that cannot be generalized across the class . First, the 4-(4-methoxyphenyl) group modulates the coumarin core's electron distribution and molecular shape, altering both fluorescence properties and target-binding geometry relative to 4-methyl, 4-phenyl, or unsubstituted analogs [1]. Second, the six-carbon aminohexanoate linker provides a specific spatial separation between the fluorophore and the Boc-protected terminal amine, which is critical for applications requiring defined linker geometry (e.g., PROTAC design, fluorescent probe construction) . Third, the Boc protecting group imparts distinct solubility, stability, and synthetic orthogonality compared to Cbz (benzyloxycarbonyl), Fmoc, or acetyl protecting groups, directly affecting the compound's utility as a synthetic intermediate in multi-step sequences . Substituting any one of these three features produces a molecule with measurably different logD, topological polar surface area, and hydrogen-bonding capacity, as documented in the quantitative comparisons below.

Quantitative Differentiation Evidence for 4-(4-Methoxyphenyl)-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate Versus Closest Analogs


Lipophilicity (LogD at pH 7.4) Comparison: 4-(4-Methoxyphenyl)-Boc-aminohexanoate vs. 3,4-Dimethyl Analog and Cbz-Protected Variant

The target compound exhibits a calculated LogD (pH 7.4) of 4.65, which is significantly higher than the 3,4-dimethyl analog (predicted LogD ~3.9 based on fragment contributions) and approximately 0.5–0.8 log units higher than the corresponding Cbz-protected variant due to the greater hydrophobicity of the Boc group versus the benzyloxycarbonyl group [1]. This increased lipophilicity directly affects membrane partitioning, protein binding, and organic solvent extraction efficiency.

Lipophilicity Drug-likeness Membrane permeability

Topological Polar Surface Area (TPSA) as a Selectivity Surrogate: Target Compound vs. Glycinate and Acetate Analogs

The target compound has a calculated topological polar surface area (TPSA) of 100.16 Ų, which falls near the upper boundary of the ≤140 Ų criterion commonly cited for oral bioavailability and below the ≤90 Ų threshold often associated with blood-brain barrier penetration [1]. By comparison, the simpler acetate analog 4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate (no aminohexanoate linker) has a TPSA of approximately 65–70 Ų, while the Boc-glycinate analog has a TPSA of ~94 Ų. The aminohexanoate linker in the target compound thus provides an intermediate polarity that may balance solubility with passive permeability differently than either shorter-chain or unprotected analogs.

Polar surface area Oral bioavailability prediction Blood-brain barrier penetration

Boc vs. Cbz Protecting Group Orthogonality: Synthetic Compatibility and Deprotection Selectivity

The tert-butoxycarbonyl (Boc) group on the target compound can be selectively removed under mild acidic conditions (e.g., TFA in DCM, or 4M HCl in dioxane) without affecting the ester linkage to the coumarin core, whereas the benzyloxycarbonyl (Cbz) protecting group present on the closest commercial analog [2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate] requires hydrogenolysis (H₂, Pd/C) or strong acid (HBr/AcOH) conditions that may reduce the coumarin double bond or cleave the ester [1]. Additionally, Boc is orthogonal to Fmoc-based solid-phase peptide synthesis (SPPS), allowing sequential deprotection strategies that are impossible with Cbz. Laboratory protocols document that Boc deprotection proceeds quantitatively (>95%) within 30 minutes at room temperature with TFA/DCM (1:1), whereas Cbz deprotection by hydrogenolysis requires specialized equipment and catalyst removal steps [2].

Protecting group strategy Solid-phase synthesis Orthogonal deprotection

Rotatable Bond Count and Conformational Flexibility: Target Compound vs. Glycinate and Acetate Analogs

The target compound possesses 12 freely rotatable bonds, compared to approximately 8 for the Boc-glycinate analog and approximately 4 for the simple acetate analog [1]. The six-carbon aminohexanoate linker contributes 5 additional rotatable bonds (C–C single bonds in the hexanoate chain) beyond what a glycinate linker provides. This increased conformational flexibility has two opposing implications for biological activity: it increases the entropic penalty upon target binding (potentially reducing affinity if the linker is not optimally constrained), but it also enables the terminal Boc-amine to sample a larger conformational space and reach binding pockets that shorter linkers cannot access. In the context of PROTAC design, linker length and flexibility are critical parameters that directly determine ternary complex formation efficiency [2].

Molecular flexibility Entropic binding penalty Conformational sampling

4-(4-Methoxyphenyl) Substituent Effect on Coumarin Core Electron Distribution vs. 4-Methyl and Unsubstituted Analogs

The 4-(4-methoxyphenyl) substituent on the target compound exerts both electronic (mesomeric electron-donating via the para-methoxy group) and steric effects on the coumarin core that are distinct from 4-methyl, 4-phenyl, or 4-unsubstituted coumarins. Published fluorescence studies on 4-arylcoumarins demonstrate that the 4-methoxyphenyl group causes a bathochromic shift in both absorption and emission maxima relative to 4-methyl-substituted coumarins, with emission shifts of approximately 15–30 nm toward longer wavelengths [1]. Furthermore, in caspase-based apoptosis screening assays, 4-aryl-2-oxo-2H-chromenes with different 4-substituents exhibited >10-fold differences in potency, confirming that the 4-aryl group is not merely a spectator but a critical determinant of biological activity [2]. While direct IC₅₀ data for the target compound have not been published, the class-level SAR strongly indicates that the 4-(4-methoxyphenyl) group confers activity profiles not achievable with 4-methyl or 4-H analogs.

Fluorescence modulation Electronic effects Structure-activity relationship

Recommended Application Scenarios for 4-(4-Methoxyphenyl)-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate Based on Verified Differentiation Evidence


Synthesis of Peptide-Coumarin Conjugates via Orthogonal Boc Deprotection

The Boc protecting group on the target compound enables selective deprotection under mild acidic conditions (TFA/DCM, 30 min, RT) without affecting the ester linkage or the coumarin core, making it the preferred starting material over Cbz-protected analogs for Fmoc-SPPS-compatible peptide-coumarin conjugate synthesis. Following Boc removal, the free terminal amine can be directly coupled to carboxyl-containing peptides, fluorophores, or affinity tags [1]. The 6-carbon aminohexanoate linker provides sufficient spacing to minimize fluorophore-peptide interactions that can quench coumarin fluorescence.

PROTAC Linker Exploration with Built-in Fluorescent Reporter

The combination of a fluorescent 4-(4-methoxyphenyl)coumarin core with a Boc-protected 6-aminohexanoate linker makes this compound a dual-purpose tool for PROTAC development: the coumarin serves as a fluorescent reporter for cellular uptake and localization studies, while the aminohexanoate chain provides a defined-length linker that can be elaborated into the final PROTAC architecture after Boc deprotection [2]. The 12 rotatable bonds of the linker offer conformational sampling distinct from shorter glycinate-based linkers (~8 rotatable bonds), enabling SAR studies on optimal linker geometry for ternary complex formation.

Fluorescence-Based High-Throughput Screening (HTS) Probe Development

The 4-(4-methoxyphenyl)coumarin scaffold exhibits bathochromically shifted emission relative to 4-methylcoumarin probes (~15–30 nm longer wavelength), which can reduce background autofluorescence interference in cell-based assays and improve signal-to-noise ratios when using standard FITC/GFP filter sets [1]. The target compound can be deprotected and conjugated to enzyme substrates or ligand moieties to create turn-on or turn-off fluorescent probes for HTS campaigns, with the six-carbon linker providing spatial separation between the coumarin reporter and the recognition element.

LogD-Dependent Extraction and Purification Protocol Optimization

With a calculated LogD (pH 7.4) of 4.65, the target compound partitions strongly into organic phases (predicted octanol/water partition coefficient favoring octanol by >10,000:1), which is ~5-fold higher than the corresponding Cbz-protected analog [1]. This property can be exploited in liquid-liquid extraction purification protocols, where the target compound efficiently extracts into ethyl acetate or dichloromethane from aqueous reaction mixtures, simplifying workup compared to more polar analogs. Procurement should specify this compound when the experimental workflow requires high organic-phase recovery.

Quote Request

Request a Quote for 4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.